molecular formula C11H16N2O5 B12795695 2',3'-Dideoxy-5-methoxymethyluridine CAS No. 133697-42-4

2',3'-Dideoxy-5-methoxymethyluridine

Cat. No.: B12795695
CAS No.: 133697-42-4
M. Wt: 256.25 g/mol
InChI Key: VMNCOFHYUJGQIE-DTWKUNHWSA-N
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Description

2’,3’-Dideoxy-5-methoxymethyluridine: is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose ring and the presence of a methoxymethyl group at the 5’ position of the uridine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dideoxy-5-methoxymethyluridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives. The ribonucleoside is first converted into its 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .

Industrial Production Methods: Industrial production of 2’,3’-dideoxy-5-methoxymethyluridine follows similar synthetic routes but on a larger scale. The process involves the use of environmentally friendly and cost-effective reagents to ensure scalability and sustainability. The use of bromoethane or 3-bromopropanenitrile as alkylating agents is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-5-methoxymethyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,3’-Dideoxy-5-methoxymethyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-dideoxy-5-methoxymethyluridine involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the nucleic acid chain. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .

Comparison with Similar Compounds

Uniqueness: 2’,3’-Dideoxy-5-methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5’ position, which can influence its pharmacokinetic properties and biological activity. This structural modification can enhance its stability and efficacy compared to other nucleoside analogs .

Properties

CAS No.

133697-42-4

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-17-6-7-4-13(11(16)12-10(7)15)9-3-2-8(5-14)18-9/h4,8-9,14H,2-3,5-6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1

InChI Key

VMNCOFHYUJGQIE-DTWKUNHWSA-N

Isomeric SMILES

COCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

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